molecular formula C22H23N5O2S B2996542 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034363-62-5

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2996542
CAS No.: 2034363-62-5
M. Wt: 421.52
InChI Key: PCOYKMFDYKDFTB-UHFFFAOYSA-N
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Description

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5(4H)-one core substituted with a piperidin-4-ylmethyl group and a thiophen-2-yl moiety. The piperidine ring is further functionalized with a 2-(1H-indol-1-yl)acetyl group. This structure integrates multiple pharmacophoric elements:

  • Indole: A privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and enzyme inhibition .
  • Piperidine: Enhances bioavailability and modulates pharmacokinetics.
  • Thiophene: Contributes to π-π stacking interactions in biological targets.
  • 1,2,4-Triazolone: Imparts metabolic stability and hydrogen-bonding capacity.

Crystallographic software such as SHELX and ORTEP-3 have been pivotal in resolving the stereochemistry and conformational dynamics of such compounds, while the WinGX suite aids in crystallographic data refinement.

Properties

IUPAC Name

3-[[1-(2-indol-1-ylacetyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c28-20(15-26-12-9-17-4-1-2-5-18(17)26)25-10-7-16(8-11-25)14-19-23-24-22(29)27(19)21-6-3-13-30-21/h1-6,9,12-13,16H,7-8,10-11,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOYKMFDYKDFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₈H₂₂N₄O₂S
  • Molecular Weight : 326.393 g/mol
  • CAS Number : 61220-41-5

The compound features a triazole ring, an indole moiety, and a thiophene group, which are known to contribute to various biological activities.

Pharmacological Properties

  • Anticancer Activity : Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The indole and triazole components are particularly noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Effects : The presence of the thiophene ring has been linked to antimicrobial activity against various bacterial strains. Research has shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : The piperidine and indole portions of the molecule are associated with neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases by modulating neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The triazole ring is known to interact with enzyme active sites, inhibiting key metabolic processes in pathogens and cancer cells.
  • Modulation of Receptor Activity : The indole structure can influence serotonin receptors, which may explain its potential antidepressant effects .
  • Oxidative Stress Reduction : Some studies suggest that compounds similar to this one may reduce oxidative stress in cells, contributing to their protective effects against various diseases .

In Vitro Studies

A recent study demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the micromolar range. This suggests a promising therapeutic index for further development .

In Vivo Studies

In animal models, administration of this compound resulted in reduced tumor size compared to control groups. Histological examinations revealed increased apoptosis markers within treated tumors, indicating effective targeting of cancerous tissues .

Data Summary Table

Biological ActivityObservationsReference
AnticancerSignificant cytotoxicity in MCF-7 cells
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveModulates serotonin receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazolone core but differ in substituents, influencing physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound : 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazolone - Piperidin-4-ylmethyl (indole-acetyl)
- Thiophen-2-yl
~468.5 (estimated) Balanced lipophilicity; potential CNS activity due to indole
Compound A : 1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazolone - Piperidin-4-yl (isopropylthio-phenyl acetyl)
- CF₃, -CH₃
~443.5 Enhanced metabolic stability (CF₃); sulfur groups may improve membrane permeability
Compound B : 5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazolone - Piperidin-4-yl (2-chlorophenyl acetyl)
- 4-methoxybenzyl
440.9 Chlorophenyl enhances electrophilic interactions; methoxy group increases solubility
Compound C : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone - Benzo[d]thiazol-2-yl
- Allyl, phenyl
~335.4 (estimated) Pyrazolone core may reduce metabolic stability compared to triazolone; benzo[d]thiazole enhances fluorescence
Compound D : [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone Indole-thiazole hybrid - 4-Fluorophenylindole
- Piperazine-azetidine-thiazole
489.56 Dual indole-thiazole pharmacophores; fluorophenyl enhances target selectivity

Key Findings:

Triazolone vs. Pyrazolone Cores :

  • The triazolone core in the target compound and Compounds A/B offers superior metabolic stability compared to pyrazolone derivatives (e.g., Compound C) due to reduced susceptibility to hydrolysis .

Substituent Effects :

  • Indole vs. Chlorophenyl/Thiazole : The indole group in the target compound may confer serotonin receptor affinity, whereas chlorophenyl (Compound B) or thiazole (Compound D) substituents favor kinase or protease inhibition .
  • Thiophene vs. CF₃/Methoxy : Thiophene enhances π-stacking in hydrophobic pockets, while CF₃ (Compound A) and methoxy (Compound B) groups optimize logP values for blood-brain barrier penetration .

Piperidine Modifications :

  • Acetylation with indole (target compound) vs. chlorophenyl (Compound B) alters steric bulk and electronic profiles, impacting target binding kinetics .

Q & A

Q. What are the optimal synthetic pathways for 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Piperidine functionalization : Acetylation of piperidin-4-ylmethyl groups with 2-(1H-indol-1-yl)acetic acid via coupling agents (e.g., DCC or EDC) .

Triazolone core formation : Cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., HCl/EtOH) to form the 1,2,4-triazol-5(4H)-one scaffold .

Thiophene incorporation : Substituent introduction via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .

  • Critical factors :
  • Solvent polarity (e.g., ethanol vs. DMF) affects cyclization efficiency .
  • Catalysts like NaBH4 improve reduction steps (e.g., converting ketones to alcohols) .
  • Yield optimization : Reported yields range from 61–81% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • NMR analysis :
  • ¹H-NMR : Key signals include:
  • Indole NH proton at δ 10.5–11.5 ppm.
  • Piperidine methylene protons (δ 2.5–3.5 ppm) and acetyl carbonyl (δ ~170 ppm in ¹³C-NMR) .
  • Thiophene protons (δ 6.8–7.5 ppm) .
  • ¹³C-NMR : Triazolone carbonyl at δ 160–165 ppm .
    • IR spectroscopy :
  • Stretching vibrations for C=O (triazolone) at 1650–1700 cm⁻¹ and N-H (indole) at 3200–3400 cm⁻¹ .
    • Validation : Cross-reference experimental data with computational predictions (e.g., DFT for vibrational modes) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting electronic properties and reactivity of this compound?

  • DFT applications :
  • Optimize geometry using B3LYP/6-31G(d,p) basis sets to predict bond lengths, angles, and electrostatic potential surfaces .
  • Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to assess reactivity with biological targets .
    • Case study : DFT successfully predicted NMR chemical shifts and IR bands for triazole-thione analogs with <5% deviation from experimental data .

Q. How do structural modifications (e.g., indole vs. substituted indole) impact biological activity?

  • Structure-activity relationship (SAR) :
  • Indole moiety : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
  • Thiophene substitution : Electron-rich thiophene improves antioxidant activity (e.g., via radical scavenging assays) .
    • Experimental validation :
  • Compare IC₅₀ values of analogs in antimicrobial assays; thiophene-containing derivatives showed 2–3× higher potency than phenyl analogs .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Root-cause analysis :

Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) affect compound solubility and bioavailability .

Cell line variability : Tumor cell lines with varying expression levels of target enzymes (e.g., topoisomerase II) yield divergent IC₅₀ values .

  • Mitigation :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and report logP values to contextualize membrane permeability .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)Reference
1Piperidine acetylationEDC, DCM, RT, 12h75–80
2Triazolone cyclizationHCl/EtOH, reflux, 6h60–70
3Thiophene couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–75

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey PeaksInterpretationReference
¹H-NMRδ 10.8 ppm (s, 1H, NH)Indole NH proton
¹³C-NMRδ 162.5 ppm (C=O)Triazolone carbonyl
IR1675 cm⁻¹ (C=O stretch)Confirms triazolone formation

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